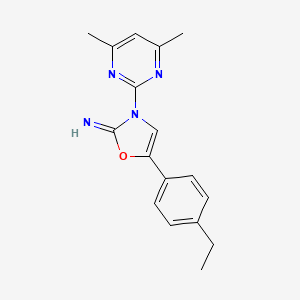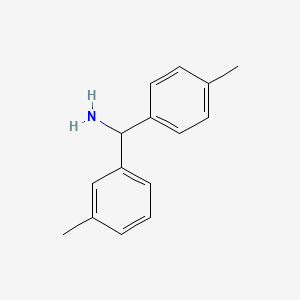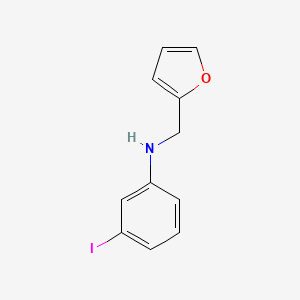![molecular formula C12H13NO5 B12127854 2-[(4-Carboxybutanoyl)amino]benzoic acid CAS No. 78648-36-9](/img/structure/B12127854.png)
2-[(4-Carboxybutanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Carboxybutanoyl)amino]benzoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Carboxybutanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-carboxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Reaction Scheme: [ \text{4-Aminobenzoic acid} + \text{4-Carboxybutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Carboxybutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-Carboxybutanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(4-Carboxybutanoyl)amino]benzoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The carboxylic acid and amide groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Carboxybutanoyl)amino]benzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid: Lacks the carboxybutanoyl group, making it less versatile in certain reactions.
4-Carboxybutanoyl chloride: Used as a reagent in the synthesis of this compound.
N-(4-Carboxyphenyl)butanamide: Similar structure but with different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
78648-36-9 |
|---|---|
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
2-(4-carboxybutanoylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO5/c14-10(6-3-7-11(15)16)13-9-5-2-1-4-8(9)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
KDYBAVAICHZOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127783.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12127785.png)
![2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127786.png)

![3-amino-N-(2-chloro-5-methoxyphenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12127791.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12127827.png)

![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)
